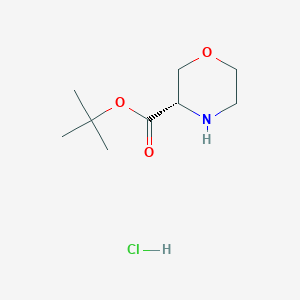

(S)-tert-butyl morpholine-3-carboxylate hydrochloride

Description

(S)-tert-Butyl morpholine-3-carboxylate hydrochloride is a chiral morpholine derivative characterized by a tert-butyl ester group at the 3-position of the morpholine ring and an S-configuration at the stereogenic center. The compound is typically utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications under diverse conditions .

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |

InChI Key |

CXIPHBGVDHHYRC-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the morpholine ring from 1,2-amino alcohols or related compounds.

Cyclization: The amino alcohol undergoes cyclization to form the morpholine ring.

Substitution: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides in the presence of a base.

Carboxylation: The carboxylate group is introduced at the third position of the morpholine ring through carboxylation reactions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-tert-butyl morpholine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-tert-butyl morpholine-3-carboxylate hydrochloride features a morpholine ring, characterized by a saturated six-membered heterocycle containing one nitrogen atom. The compound is typically encountered as a white to off-white crystalline powder, with a molecular formula of CHClNO and a molecular weight of 203.69 g/mol. Its solubility in polar solvents enhances its utility in pharmaceutical formulations .

Medicinal Chemistry

(S)-tert-butyl morpholine-3-carboxylate hydrochloride serves as an important intermediate in the development of pharmaceuticals. Its structure allows for modifications that can lead to compounds with significant biological activity.

- Antibacterial and Antifungal Properties : Research indicates that morpholine derivatives, including this compound, may inhibit bacterial and fungal growth. This potential makes it a candidate for developing new antimicrobial agents .

- Inhibition of Enzymes : Studies have identified (S)-tert-butyl morpholine-3-carboxylate hydrochloride as a potent inhibitor of polyketide synthase (Pks13), an enzyme critical for the survival of Mycobacterium tuberculosis. This highlights its potential role in developing new antitubercular agents .

| Compound | Target | IC Value (µM) | Effectiveness |

|---|---|---|---|

| (S)-tert-butyl morpholine-3-carboxylate hydrochloride | Pks13 | < 1 | High |

| Benzofuran Series | Pks13 | > 1 | Moderate |

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules.

- Synthesis of Morpholine Derivatives : It is used to create substituted morpholines with potential biological activities.

- Preparation of Bioactive Molecules : The compound has been involved in synthesizing pharmaceuticals targeting specific enzymes or receptors.

Industrial Applications

In the industrial sector, (S)-tert-butyl morpholine-3-carboxylate hydrochloride is employed in:

- Production of Agrochemicals : Its reactivity facilitates the development of herbicides and pesticides.

- Manufacture of Specialty Chemicals : The compound's versatility makes it suitable for producing polymers and other specialty chemicals .

Structure–Activity Relationship (SAR) Studies

Research has focused on modifying the structure of morpholine derivatives to enhance their biological activity. For instance, derivatives with different substituents have been tested for improved potency against bacterial strains, showcasing the compound's adaptability in medicinal chemistry .

Synthesis Innovations

Novel synthetic routes have been developed to create more complex morpholine derivatives from this compound. These innovations demonstrate its utility as a precursor in advanced organic synthesis .

While specific pharmacological effects are not extensively documented, studies suggest that compounds within the morpholine class often exhibit significant biological properties, including antibacterial and antifungal activities. This underscores the need for further investigation into the pharmacological potential of (S)-tert-butyl morpholine-3-carboxylate hydrochloride .

Mechanism of Action

The mechanism of action of (S)-tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Ester Group Variants

Compounds with varying ester groups at the 3-position of the morpholine ring demonstrate distinct physicochemical and synthetic properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ester Group | Storage Conditions | Hazard Statements |

|---|---|---|---|---|---|---|

| (S)-tert-Butyl morpholine-3-carboxylate HCl | - | C₁₀H₁₈ClNO₃ | 235.71 (calc.) | tert-butyl | Likely inert, 2–8°C* | Data unavailable |

| (S)-Ethyl morpholine-3-carboxylate HCl | 218594-84-4 | C₇H₁₄ClNO₃ | 195.64 | ethyl | Inert atmosphere, 2–8°C | H302, H315, H319, H335 |

| (S)-Methyl morpholine-3-carboxylate HCl | 3D-FM141567 | C₆H₁₂ClNO₃ | 181.62 | methyl | Discontinued | Not specified |

Key Findings :

- However, the methyl variant (CymitQuimica) is discontinued, suggesting challenges in synthesis or commercial demand .

- Hazards : The ethyl variant (Biopharmacule) carries multiple warnings (e.g., acute toxicity, skin/eye irritation), whereas hazards for the tert-butyl derivative remain uncharacterized in available data .

Positional Isomers

Morpholine-4-carboxylate derivatives differ in substitution position, impacting molecular geometry and reactivity:

| Compound Name | CAS Number | Substitution Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate HCl | 1956434-74-4 | 4-carboxylate | C₁₁H₂₁ClN₂O₃ | 264.75 |

Key Findings :

- The 4-carboxylate isomer () includes an aminomethyl group, introducing additional hydrogen-bonding capabilities. This structural difference may influence binding affinity in target proteins compared to the 3-carboxylate derivative .

Other tert-Butyl Ester Derivatives

Tert-butyl esters with non-morpholine backbones exhibit divergent applications:

| Compound Name | CAS Number | Backbone | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Sarcosine tert-butyl ester HCl | 5616-81-9 | Sarcosine | C₇H₁₅NO₂·HCl | 181.66 |

Key Findings :

- Sarcosine derivatives () are employed in peptide synthesis, whereas morpholine-based tert-butyl esters are tailored for heterocyclic drug development, underscoring backbone-dependent utility .

Biological Activity

(S)-tert-butyl morpholine-3-carboxylate hydrochloride is an organic compound characterized by a morpholine ring and a tert-butyl ester functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 203.69 g/mol. This compound is typically encountered as a white to off-white crystalline powder, soluble in polar solvents such as water and ethanol, which enhances its utility in pharmaceutical formulations.

The biological activity of (S)-tert-butyl morpholine-3-carboxylate hydrochloride is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its unique morpholine structure allows for potential interactions that may influence biological systems, making it a candidate for further pharmacological studies.

Pharmacological Properties

While specific biological activity data for (S)-tert-butyl morpholine-3-carboxylate hydrochloride is limited, related compounds often exhibit significant pharmacological properties. Morpholine derivatives are known for their roles as:

- Antimicrobial agents : Compounds with similar structures have demonstrated activity against various bacterial strains.

- Antitubercular agents : Research indicates potential applications in targeting Mycobacterium tuberculosis growth inhibitors .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the antibacterial properties of compounds derived from morpholine structures, demonstrating efficacy against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values were noted to be significantly low, indicating strong antibacterial potential .

- Antitubercular Activity : Research into novel inhibitors targeting the polyketide synthase 13 (Pks13) enzyme of M. tuberculosis revealed that derivatives of morpholine compounds could serve as effective inhibitors, showcasing MIC values below 1 μM in vitro . This suggests that (S)-tert-butyl morpholine-3-carboxylate hydrochloride may play a role in antitubercular drug development.

Interaction Studies

Preliminary studies suggest that (S)-tert-butyl morpholine-3-carboxylate hydrochloride may interact with various biological molecules, influencing their activity. Further research is necessary to elucidate these interactions fully and assess their implications for drug development.

Synthesis Methods

The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride can be achieved through several methods, including:

- Reaction of morpholine with tert-butyl chloroformate : This reaction typically occurs under basic conditions using solvents like dichloromethane and bases such as triethylamine to neutralize the generated hydrochloric acid.

Applications

(S)-tert-butyl morpholine-3-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the production of biologically active molecules and pharmaceuticals. Its applications extend across various fields, including:

- Medicinal chemistry : As a building block for drug development.

- Organic synthesis : In the creation of complex molecules with therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (S)-tert-butyl morpholine-3-carboxylate hydrochloride, it is useful to compare it with other compounds sharing structural similarities:

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| Morpholine derivatives | Antimicrobial | Effective against gram-positive bacteria |

| Benzofuran series | Antitubercular | Targeting Pks13 enzyme |

| Dihydroquinazolinone derivatives | Antiparasitic | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.